Cas no 856438-17-0 (1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid)
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/856438-17-0x500.png)
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid
- 1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid
- 1'-methyl-1,4'-bipiperidine-3-carboxylic acid(SALTDATA: 1.9HCl 0.2NaCl)
- MixCom1_000304
- CHEMBL1618350
- AKOS016341071
- BB 0220147
- AKOS000303384
- 1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acid
- SCHEMBL12881569
- Peakdale1_002966
- 1'-Methyl-[1,4'-bipiperidine]-3-carboxylicacid
- 1'-methyl-1,4'-bipiperidine-3-carboxylic acid
- 856438-17-0
-
- MDL: MFCD03645551
- Inchi: InChI=1S/C12H22N2O2/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
- InChI Key: WCJHOGYHNWZGNL-UHFFFAOYSA-N
- SMILES: CN1CCC(CC1)N2CCCC(C2)C(=O)O
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: -1.4
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM274529-1g |
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid |
856438-17-0 | 95% | 1g |
$326 | 2022-12-31 | |
Chemenu | CM274529-5g |
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid |
856438-17-0 | 95% | 5g |
$825 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644865-5g |
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid |
856438-17-0 | 98% | 5g |
¥11902.00 | 2024-07-28 |
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid Related Literature
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Additional information on 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid
Introduction to 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid (CAS No. 856438-17-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid, identified by the chemical identifier CAS No. 856438-17-0, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. This bicyclic amine derivative combines the structural motifs of piperidine with a methyl-substituted moiety, making it a promising scaffold for the development of novel therapeutic agents. The compound's molecular framework is characterized by its rigid bipyiperidine core, which enhances its binding affinity to biological targets while allowing for diverse functionalization strategies.
The bipiperidine scaffold is well-documented for its role in drug design, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of two piperidine rings linked through a carbonyl group introduces conformational flexibility while maintaining a stable core structure, which is critical for effective molecular recognition. The methyl group at the 1'-position further modulates the electronic properties of the molecule, influencing its interactions with biological receptors. This structural feature has been leveraged in recent years to optimize pharmacokinetic profiles and improve target specificity.
Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid as a versatile intermediate in drug discovery pipelines. Its utility as a building block has been highlighted in several studies focusing on the development of inhibitors targeting protein-protein interactions (PPIs) and enzyme-catalyzed reactions. The compound's ability to modulate the activity of key enzymes such as kinases and phosphodiesterases has opened new avenues for treating diseases associated with dysregulated signaling pathways.
In particular, research has demonstrated that derivatives of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid exhibit promising antitumor properties by inhibiting aberrant signaling cascades involved in cancer cell proliferation. Preclinical studies have shown that certain analogs derived from this scaffold can selectively bind to oncogenic kinases, leading to reduced tumor growth and enhanced survival rates in animal models. These findings underscore the potential of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid as a lead compound for further medicinal chemistry optimization.
The synthesis of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid presents an interesting challenge due to its complex bicyclic architecture. However, recent methodological breakthroughs have enabled more efficient synthetic routes, including transition-metal-catalyzed cross-coupling reactions and enzymatic transformations. These advances have not only improved yield but also allowed for greater functional diversity, enabling chemists to explore novel derivatives with tailored biological activities.
The growing interest in 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid has also spurred investigations into its role in modulating neurotransmitter systems. Piperidine derivatives are known to interact with various neurotransmitter receptors, including those for dopamine and serotonin. Preliminary studies suggest that 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid may have potential applications in treating neurological disorders by modulating these receptor systems. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
From a computational perspective, virtual screening techniques have been employed to identify novel analogs of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid with enhanced binding affinities and selectivity profiles. Molecular docking studies have revealed that subtle modifications at the 3-position carboxyl group can significantly improve target engagement without compromising solubility or metabolic stability. These insights have guided the design of next-generation compounds with improved pharmacological properties.
The versatility of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid as a scaffold has also been recognized in the development of antimicrobial agents. Recent reports highlight its efficacy against multidrug-resistant bacterial strains by interfering with essential bacterial processes such as DNA replication and metabolic pathways. This broad-spectrum activity makes it an attractive candidate for further exploration in antibiotic discovery programs.
Future directions in the study of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid include exploring its potential as a prodrug or bioavailability enhancer due to its ability to improve oral absorption and tissue penetration. Additionally, investigating its interactions with other therapeutic agents may uncover synergistic effects that could lead to combination therapies with enhanced efficacy.
In conclusion,1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid (CAS No. 856438-17-0) represents a structurally fascinating compound with significant untapped potential in pharmaceutical research. Its unique chemical properties make it an invaluable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
856438-17-0 (1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid) Related Products
- 762180-94-9(1-Isopropylpiperidine-3-carboxylic acid)
- 116140-14-8(2-methylpiperidine-3-carboxylic acid)
- 1805276-15-6(Ethyl 3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate)
- 1369098-86-1(3-(thiolan-3-yl)piperidine)
- 114882-65-4(gamma-preprotachykinin amide (72-92))
- 332150-45-5(1-{(furan-2-yl)methylamino}-3-4-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)phenoxypropan-2-ol)
- 1040638-47-8(1-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)methanesulfonamide)
- 947402-57-5(1-(Dicyclohexylphosphino)-2-phenyl-1H-indole)
- 2734778-26-6((6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone)
- 1393541-34-8(5-Bromo-2-methoxy-3-methylpyrazine)



